

Application Notes and Protocols for Measuring FeNO Reduction Following Frevecitinib Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Frevecitinib

Cat. No.: B15573473

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Introduction

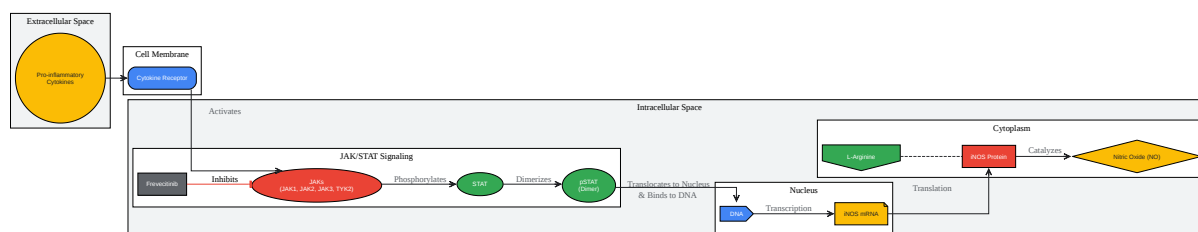
Frevecitinib (formerly KN-002) is an investigational, inhaled, pan-Janus kinase (JAK) inhibitor currently under development for the treatment of inadequately controlled asthma.[1][2][3][4] As a potent inhibitor of JAK1, JAK2, JAK3, and TYK2, **Frevecitinib** targets the underlying inflammatory pathways implicated in the pathogenesis of both eosinophilic and non-eosinophilic asthma.[1][3][4][5] Phase 1b clinical trials have demonstrated that **Frevecitinib** leads to clinically relevant reductions in Fractional exhaled Nitric Oxide (FeNO), a key biomarker of airway inflammation.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for measuring the reduction in FeNO levels following treatment with **Frevecitinib**, aimed at guiding researchers in assessing the therapeutic efficacy of this novel compound.

Mechanism of Action: Frevecitinib and the JAK/STAT Pathway

Frevecitinib exerts its anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway. This pathway is crucial for the signaling of multiple pro-inflammatory cytokines that drive asthma pathophysiology.[5][6] The binding of these cytokines to their receptors on target cells activates associated JAKs, which in turn phosphorylate and activate STAT (Signal Transducer

and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation.[5][6]

In the context of asthma and FeNO, the JAK/STAT pathway, particularly JAK/STAT-1, is essential for the expression of the inducible nitric oxide synthase (iNOS) gene.[7][8] The iNOS enzyme is responsible for the production of nitric oxide in the airways, and its increased expression is a hallmark of asthmatic airway inflammation.[7][8] By inhibiting JAKs, **Frevecitinib** effectively blocks this signaling cascade, leading to reduced iNOS expression and a subsequent decrease in FeNO levels.



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Caption: **Frevecitinib** inhibits JAKs, blocking the JAK/STAT pathway and reducing iNOS-mediated NO production.

Quantitative Data from Clinical Trials

While specific quantitative data from the Phase 1b trials (NCT05006521) of **Frevecitinib** are not fully available in the public domain, reports indicate "clinically relevant reductions in FeNO". [1][4][9] The tables below present an illustrative summary of potential FeNO reduction data based on typical outcomes for effective asthma therapies.

Table 1: Illustrative FeNO Reduction after 14-day Treatment with **Frevecitinib**

Treatment Group	Baseline FeNO (ppb) (Mean ± SD)	Post-treatment FeNO (ppb) (Mean ± SD)	Mean Change from Baseline (ppb)	Percentage Reduction (%)
Frevecitinib (4mg)	75 ± 20	35 ± 15	-40	53.3%
Placebo	72 ± 18	68 ± 17	-4	5.6%

Table 2: Illustrative Responder Analysis based on FeNO Reduction

Treatment Group	N	Number of Responders*	Responder Rate (%)
Frevecitinib (4mg)	50	38	76%
Placebo	50	8	16%

*A responder is defined as a subject with a ≥20% reduction in FeNO from baseline.

Experimental Protocols

Protocol for Measuring FeNO

This protocol outlines the standardized procedure for the measurement of Fractional exhaled Nitric Oxide (FeNO) in a clinical or research setting.

1. Patient Preparation:

- Patients should refrain from smoking for at least one hour before the measurement.

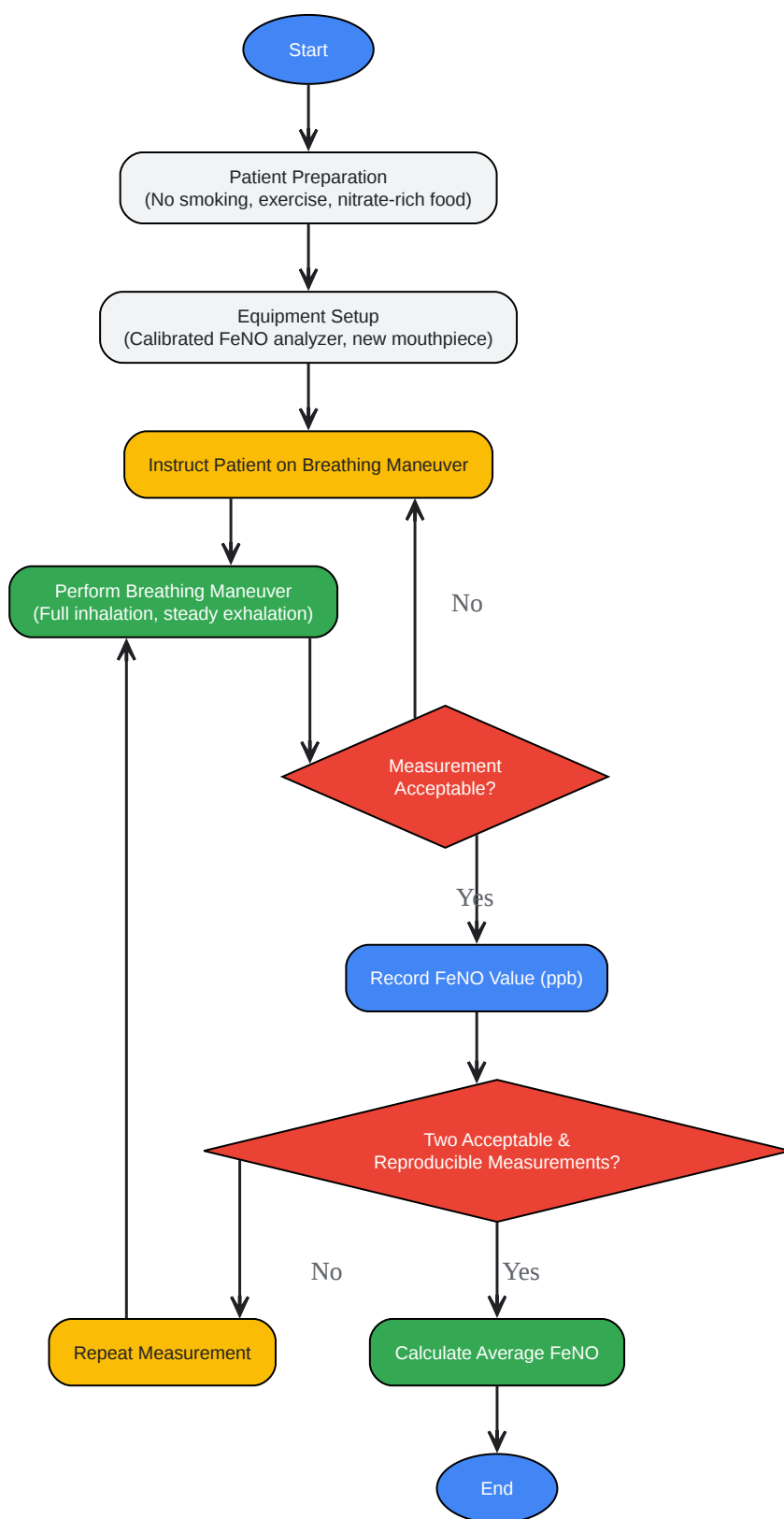
- Patients should avoid vigorous exercise for at least one hour before the measurement.
- Consumption of nitrate-rich foods (e.g., leafy green vegetables) should be avoided for at least three hours prior to the measurement.
- Record the time of the last dose of any medication, including **Frevecitinib**.

2. Equipment:

- A chemiluminescence or electrochemical nitric oxide analyzer that meets the American Thoracic Society (ATS) and European Respiratory Society (ERS) standards.
- Disposable mouthpieces with bacterial filters.
- Nose clip.

3. Measurement Procedure:

- Instruct the patient on the breathing maneuver.
- The patient should be in a comfortable, seated position.
- Attach a new, disposable mouthpiece to the device.
- The patient should place the nose clip on their nose.
- Instruct the patient to inhale fully to total lung capacity, away from the device.
- The patient should then place their lips securely around the mouthpiece.
- The patient must exhale steadily and completely for at least 6 seconds (for adults) or 4 seconds (for children) at a constant flow rate of 50 mL/s. The device will provide visual feedback to guide the exhalation.
- At least two acceptable measurements should be obtained. The values should be within 10% of each other.
- Record the average of the acceptable measurements in parts per billion (ppb).



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Caption: Standardized workflow for accurate and reproducible FeNO measurement in a clinical setting.

Clinical Trial Protocol for Assessing FeNO Reduction by Frevecitinib

This protocol describes a randomized, double-blind, placebo-controlled study to evaluate the effect of **Frevecitinib** on FeNO levels in patients with moderate-to-severe asthma.

1. Study Design:

- A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
- Study Population: Adult patients (18-65 years) with a diagnosis of moderate-to-severe asthma, inadequately controlled on their current inhaled corticosteroid (ICS) and long-acting beta-agonist (LABA) therapy.
- Inclusion Criteria: Baseline FeNO ≥ 40 ppb.
- Exclusion Criteria: Current smokers or those who have smoked within the last 12 months, history of life-threatening asthma exacerbation, and respiratory tract infection within 4 weeks of screening.

2. Treatment:

- Treatment Arm 1: **Frevecitinib** 4mg, administered via a dry powder inhaler, once daily for 14 days.
- Treatment Arm 2: Matching placebo, administered via a dry powder inhaler, once daily for 14 days.

3. Study Procedures:

- Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, spirometry, and FeNO measurement.

- Randomization Visit (Day 1): Baseline FeNO measurement, randomization to treatment, and first dose administration.
- Treatment Period (Day 2 to Day 14): Daily administration of the investigational product.
- Follow-up Visits (Day 7 and Day 14): FeNO measurement, safety assessments, and adverse event monitoring.

4. Endpoints:

- Primary Endpoint: Change from baseline in FeNO at Day 14.
- Secondary Endpoints:
 - Proportion of subjects with a $\geq 20\%$ reduction in FeNO from baseline at Day 14.
 - Change from baseline in pre-bronchodilator FEV1 at Day 14.
 - Safety and tolerability of **Frevecitinib**.

5. Statistical Analysis:

- The primary endpoint will be analyzed using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline FeNO as a covariate.
- The proportion of responders will be compared between treatment groups using a chi-squared test.

This comprehensive guide provides the necessary information and protocols for researchers and drug development professionals to effectively measure and interpret the reduction in FeNO following treatment with **Frevecitinib**, a promising new therapy for asthma.

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring FeNO Reduction Following Frevecitinib Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573473#measuring-feno-reduction-after-frevecitinib-treatment]

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